Isoglobotetraose linked to BSA
Description
Contextualization of Isoglobotetraose (B594378) within Mammalian Glycosphingolipid Biochemistry
Glycosphingolipids (GSLs) are essential components of eukaryotic cell membranes, composed of a ceramide lipid anchor and a covalently attached glycan chain. nih.gov These molecules are not merely structural elements; they play critical roles in a multitude of cellular processes, including cell-cell recognition, adhesion, signal transduction, and modulation of membrane protein function. nih.govwikipedia.orgacs.org GSLs are known to cluster with cholesterol and other lipids to form specialized membrane microdomains called lipid rafts, which serve as platforms for organizing signaling complexes. nih.gove-dmj.org
The glycan structures of GSLs are highly diverse and are classified into different series based on their core carbohydrate sequence. The major series found in vertebrates include the globo-, isoglobo-, lacto-, neolacto-, and ganglio-series. mdpi.comsigmaaldrich.com Isoglobotetraose (GalNAcβ1-3Galα1-3Galβ1-4Glc) is the defining oligosaccharide of the isoglobo-series. sigmaaldrich.commedchemexpress.com While less common than some other GSL series, isoglobo-series GSLs, such as isoglobotriosylceramide (iGb3), are found in various human tissues and are implicated in specific biological functions, including immune cell recognition. sigmaaldrich.comrsc.org For instance, certain GSLs are known to act as antigens and have been identified as markers for differentiation and tumorigenesis. nih.govacs.org The unique structure of Isoglobotetraose makes it a specific target for antibodies and other glycan-binding proteins, highlighting its importance in the biochemical landscape of mammalian cells. nih.gov
| Property | Description |
| Compound Name | Isoglobotetraose |
| Synonym | Globoisotetraose |
| Chemical Formula | C26H45NO21 |
| Molecular Weight | 707.63 g/mol |
| Structure | GalNAcβ1-3Galα1-3Galβ1-4Glc |
| Classification | Oligosaccharide, core of the isoglobo-series of glycosphingolipids. medchemexpress.comelicityl-oligotech.commedchemexpress.com |
Rationale for Bovine Serum Albumin as a Model Carrier Protein in Glycoconjugate Studies
Small carbohydrate molecules like Isoglobotetraose are typically haptens, meaning they can be recognized by antibodies but are incapable of eliciting a robust immune response on their own. To overcome this, they are covalently attached to a large, immunogenic carrier protein. tandfonline.comrsc.org Bovine Serum Albumin (BSA) is one of the most frequently used carrier proteins in the synthesis of glycoconjugates for several key reasons. frontiersin.orgfrontiersin.org
First, BSA is a large, stable, and well-characterized protein, making it a reliable and consistent scaffold. researchgate.net It possesses numerous primary amine groups on the side chains of its lysine (B10760008) residues, which are readily available for conjugation with appropriately functionalized glycans. nih.govexplorationpub.com This allows for the creation of multivalent conjugates, where multiple copies of the glycan are displayed on the surface of the protein, a feature that is crucial for effective B-cell receptor cross-linking and the induction of a strong, T-cell dependent immune response. tandfonline.comnih.gov
Second, BSA itself is weakly immunogenic in many animal models, which ensures that the primary immune response is directed against the conjugated hapten (the glycan) rather than the carrier protein itself. rsc.org Its high solubility in aqueous buffers makes the resulting glycoconjugates easy to handle and suitable for a wide range of biological assays. biotium.com The use of BSA as a carrier has been validated in numerous studies, leading to the successful generation of specific antibodies against various carbohydrate antigens for applications in vaccine development and immunological research. frontiersin.orgontosight.ainih.gov
| Feature of BSA | Rationale for Use as a Carrier Protein |
| Large Molecular Weight (~66.5 kDa) | Provides an immunogenic backbone necessary to elicit a T-cell dependent immune response to small haptens. nih.gov |
| High Number of Lysine Residues | Offers multiple sites for covalent attachment of glycans, enabling the creation of multivalent displays. nih.govsussex-research.com |
| Well-Characterized Structure | Ensures consistency and reproducibility in the synthesis of neoglycoconjugates. researchgate.net |
| High Solubility | Facilitates its use in various aqueous buffers required for immunological and biochemical assays. biotium.com |
| Weak Immunogenicity | Helps to focus the immune response on the conjugated carbohydrate antigen rather than the protein carrier itself. rsc.org |
Significance of Isoglobotetraose-BSA Conjugates in Contemporary Academic Research
The synthesis of Isoglobotetraose-BSA conjugates provides researchers with a vital tool to explore the biological roles of isoglobo-series glycans. By immunizing animals with this conjugate, scientists can generate polyclonal or monoclonal antibodies that are highly specific for the Isoglobotetraose structure. nih.govbanrepcultural.org These antibodies are invaluable reagents for:
Mapping Glycan Expression: Using techniques like immunohistochemistry and flow cytometry, these antibodies can identify the specific cells and tissues that express Isoglobotetraose-containing glycosphingolipids. This can reveal patterns of expression during development, differentiation, and disease.
Functional Studies: The antibodies can be used to block or modulate the interactions of Isoglobotetraose with its natural binding partners, helping to elucidate its function in cellular processes.
Biomarker Discovery: The presence of anti-Isoglobotetraose antibodies in human serum or the aberrant expression of the glycan on diseased cells can be investigated as potential biomarkers. nih.govchembind.com For example, studies have shown the presence of IgM antibodies against isoglobotetraose in some individuals, suggesting its immunological relevance. nih.gov
Understanding Immune Recognition: The conjugate allows for the study of how the immune system recognizes and responds to specific carbohydrate structures, which is fundamental to glycobiology and vaccine development. tandfonline.comfrontiersin.org
The creation of well-defined synthetic glycoconjugates, such as Isoglobotetraose linked to BSA, is a powerful approach in functional glycomics. It allows for the systematic investigation of the roles of individual glycan structures, moving from structural characterization to functional understanding in complex biological systems. rsc.orgresearchgate.net
Properties
Molecular Formula |
C18H32O16 |
|---|---|
Synonyms |
GalNAcβ1-3Galα1-3Galβ1-4Glc |
Origin of Product |
United States |
Synthetic Methodologies and Bioconjugation Strategies for Isoglobotetraose Bsa
Chemical Synthesis of Isoglobotetraose (B594378) Oligosaccharides
The chemical synthesis of complex oligosaccharides like isoglobotetraose is a challenging endeavor that relies on precise, multi-step strategies. researchgate.net The fundamental approach involves the sequential coupling of monosaccharide building blocks, known as glycosyl donors and glycosyl acceptors, to assemble the desired tetrasaccharide chain.
This process necessitates the use of various protecting groups to mask reactive hydroxyl groups on the sugar units, ensuring that the glycosidic bond forms only at the desired position. researchgate.net The key reaction in this synthesis is the glycosidation, where a bond is formed between the anomeric carbon of a glycosyl donor and a hydroxyl group of the glycosyl acceptor. Achieving high stereoselectivity to form the correct α- or β-linkage at each step is a significant challenge in carbohydrate chemistry. The synthesis of a target like isoglobotetraose (GalNAcβ1→3Galα1→3Galβ1→4Glc) would involve a carefully planned sequence of coupling and deprotection steps to construct the linear chain with the correct glycosidic linkages. Both linear and convergent synthetic approaches, where smaller oligosaccharide fragments are first synthesized and then combined, can be employed. researchgate.net
Enzymatic Approaches for Isoglobotetraose Production
Enzymatic synthesis offers a powerful alternative to chemical methods, often providing complete stereoselectivity and eliminating the need for complex protection-deprotection steps. The production of isoglobotetraose has been efficiently achieved using a multi-enzyme system. nih.gov A key enzyme in this process is a recombinant β-1,3-N-acetylgalactosaminyltransferase from Haemophilus influenzae, which transfers N-acetylgalactosamine (GalNAc) to an acceptor substrate with a terminal galactose. nih.gov
To make the process efficient and cost-effective, the expensive sugar nucleotide donor, UDP-N-acetylgalactosamine (UDP-GalNAc), is regenerated in situ. This is accomplished through a sophisticated enzyme reaction cycle. One described system utilizes six enzymes: phosphoglucosamine mutase, UDP-N-acetylglucosamine pyrophosphorylase, phosphate acetyltransferase, pyruvate kinase, and inorganic pyrophosphatase from Escherichia coli, along with UDP-N-acetylglucosamine C4 epimerase from Plesiomonas shigelloides. nih.gov This enzymatic cascade regenerates the necessary donor substrate, allowing for the synthesis of isoglobotetraose in high yields. nih.gov Such biocatalytic methods are becoming increasingly important for producing complex glycans for research and therapeutic applications. nih.gov
Functionalization of Isoglobotetraose for Carrier Protein Linkage
Once synthesized, the isoglobotetraose oligosaccharide must be chemically modified to introduce a reactive "handle" or "linker" at a specific position, typically the reducing end. This functionalization is essential for its subsequent covalent attachment to a carrier protein like BSA. The nature of the functional group introduced depends on the chosen conjugation chemistry.
Commonly, the oligosaccharide is modified to incorporate a terminal functional group such as:
A carboxyl group (-COOH): For use in carbodiimide-mediated coupling.
A thiol group (-SH): To react with a maleimide-functionalized protein.
An azide group (-N₃) or an alkyne group (-C≡CH): For copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. vectorlabs.com
This functionalization step transforms the chemically stable oligosaccharide into a reactive intermediate ready for bioconjugation.
Covalent Coupling Chemistries to Bovine Serum Albumin
Several robust and well-established chemical methods are available for covalently linking the functionalized isoglobotetraose to BSA. The choice of method depends on the functional groups present on both the oligosaccharide and the protein, as well as the desired stability and characteristics of the final conjugate. BSA is rich in primary amines (from lysine (B10760008) residues) and also contains carboxyl groups (from aspartic and glutamic acid residues) and cysteine residues that can be targeted for conjugation.
Carbodiimide-Mediated Crosslinking (e.g., EDC/NHS)
Carbodiimide chemistry is a widely used method for forming an amide bond between a carboxyl group and a primary amine. thermofisher.com This "zero-length" crosslinking approach, meaning no spacer atoms are introduced from the crosslinker itself, is facilitated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). thermofisher.comscribd.com
The reaction proceeds by EDC activating the carboxyl group on the functionalized isoglobotetraose to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine on a lysine residue of BSA to form a stable amide bond. scribd.com The efficiency of this reaction is often enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. scribd.com NHS reacts with the O-acylisourea intermediate to create a more stable NHS ester, which is less susceptible to hydrolysis in aqueous solutions and reacts efficiently with amines at physiological pH to form the final conjugate. scribd.com The optimal reaction pH for EDC coupling is typically acidic (pH 4.5-5.0), though the reaction can proceed at neutral pH with reduced efficiency. thermofisher.com
| Feature | Description |
| Reactive Groups | Isoglobotetraose-COOH + BSA-NH₂ |
| Bond Formed | Amide (-CO-NH-) |
| Key Reagents | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| Additives | NHS (N-hydroxysuccinimide) or Sulfo-NHS to improve efficiency |
| Mechanism | Activation of carboxyl group to form a reactive intermediate that couples with a primary amine |
| Crosslinker Type | Zero-length |
Maleimide-Thiol Conjugation via Michael Addition
This strategy creates a stable thioether bond through the reaction of a maleimide group with a sulfhydryl (thiol) group. tcichemicals.comlumiprobe.com This highly specific reaction is typically performed at a pH range of 6.5 to 7.5. tcichemicals.com For this conjugation, one of the molecules (isoglobotetraose or BSA) must be functionalized with a maleimide group, and the other with a thiol group.
For example, isoglobotetraose can be derivatized with a linker ending in a thiol group. This thiolated oligosaccharide is then reacted with BSA that has been modified to introduce maleimide groups. Alternatively, and more commonly, the native disulfide bonds within BSA can be gently reduced to expose free cysteine thiols, which can then react with a maleimide-functionalized isoglobotetraose. The electrophilic double bond of the maleimide undergoes a Michael addition reaction with the nucleophilic thiol, resulting in a stable covalent thioether linkage. nih.gov It is important to note that this linkage can potentially undergo a retro-Michael reaction, leading to some instability in vivo. nih.gov
| Feature | Description |
| Reactive Groups | Isoglobotetraose-SH + BSA-Maleimide (or vice-versa) |
| Bond Formed | Thioether |
| Key Reagents | Maleimide-functionalized molecule, Thiol-functionalized molecule |
| Mechanism | Michael addition of a thiol to the double bond of a maleimide |
| Optimal pH | 6.5 - 7.5 |
| Considerations | Disulfide bonds in the protein may need reduction to expose free thiols. lumiprobe.com |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for being highly specific, efficient, and biocompatible. creative-biolabs.com This reaction forms a stable 1,2,3-triazole ring by covalently linking a terminal alkyne and an azide. vectorlabs.comcreative-biolabs.com The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent like sodium ascorbate. nih.govjenabioscience.com
To create the isoglobotetraose-BSA conjugate using this method, the oligosaccharide would be functionalized with either an alkyne or an azide, while the BSA would be modified with the corresponding reactive partner. The reaction proceeds with high fidelity and near-quantitative yields, even in complex biological mixtures. vectorlabs.comnih.gov To enhance reaction rates and protect the protein from potential damage by copper ions, accelerating ligands are often included in the reaction mixture. nih.govjenabioscience.com The resulting triazole linkage is exceptionally stable, making CuAAC a robust method for creating well-defined bioconjugates. vectorlabs.com
| Feature | Description |
| Reactive Groups | Isoglobotetraose-Azide + BSA-Alkyne (or vice-versa) |
| Bond Formed | 1,2,3-Triazole |
| Key Reagents | Copper(II) sulfate (CuSO₄), Sodium Ascorbate (reducing agent) |
| Additives | Copper-chelating ligands (e.g., THPTA) to accelerate the reaction and protect the protein jenabioscience.com |
| Mechanism | Copper(I)-catalyzed 1,3-dipolar cycloaddition |
| Key Features | High specificity, high yield, bioorthogonal, forms a highly stable bond vectorlabs.comnih.gov |
Other Chemoselective Ligation Strategies
Beyond traditional methods, a range of other chemoselective ligation strategies can be employed to conjugate isoglobotetraose to BSA. These methods offer advantages in terms of selectivity, reaction conditions, and the stability of the resulting linkage.
One prominent strategy is "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govlumiprobe.comnih.gov For these reactions, either the isoglobotetraose or the BSA molecule must first be chemically modified to introduce an azide or an alkyne group. For instance, an azide-functionalized isoglobotetraose can be reacted with an alkyne-modified BSA in the presence of a copper(I) catalyst to form a stable triazole linkage. lumiprobe.com The copper-free SPAAC is particularly advantageous for biological applications as it avoids the potential toxicity of the copper catalyst. bionordika.fi
Thiol-maleimide coupling represents another robust method for site-selective conjugation. bionordika.fi This strategy involves the reaction of a thiol group, which can be introduced on either the carbohydrate or the protein, with a maleimide-functionalized counterpart. The reaction proceeds under mild conditions and results in a stable thioether bond. For the synthesis of Isoglobotetraose-BSA, this would typically involve introducing a thiol group onto the isoglobotetraose and reacting it with maleimide-activated BSA. bionordika.fi
Enzyme-mediated ligation offers a highly specific and efficient approach to bioconjugation. nih.govsemanticscholar.org Enzymes such as sortase A can recognize specific peptide motifs and catalyze the formation of a native peptide bond between the two reaction partners. mdpi.com To utilize this method, BSA would need to be engineered to express a recognition sequence (e.g., LPXTG), and the isoglobotetraose would be derivatized with a corresponding nucleophilic motif (e.g., an oligoglycine). semanticscholar.orgmdpi.com This enzymatic approach ensures a high degree of site-specificity and yields a homogenous product. nih.gov
A comparative overview of these strategies is presented below:
| Ligation Strategy | Reactive Groups | Key Advantages |
| Click Chemistry (CuAAC) | Azide and Alkyne (with Cu(I) catalyst) | High efficiency, bioorthogonal, stable triazole linkage. nih.govlumiprobe.com |
| Click Chemistry (SPAAC) | Azide and Strained Alkyne (e.g., DBCO) | Copper-free, suitable for in vivo applications, bioorthogonal. nih.govbionordika.fi |
| Thiol-Maleimide Coupling | Thiol and Maleimide | High selectivity for cysteine residues, stable thioether bond. bionordika.fi |
| Enzyme-Mediated Ligation | Specific enzyme recognition motifs | High site-specificity, formation of a native peptide bond. nih.govmdpi.com |
Optimization of Conjugation Reaction Parameters and Conditions
The efficiency and reproducibility of Isoglobotetraose-BSA conjugation are highly dependent on the careful optimization of several reaction parameters. Key factors that require consideration include the molar ratio of reactants, pH, temperature, and reaction time.
Molar Ratio of Reactants: The ratio of isoglobotetraose to BSA significantly influences the degree of glycosylation. A higher molar excess of the carbohydrate is generally used to drive the reaction towards a higher substitution on the protein. However, an excessively high ratio can lead to steric hindrance and may not proportionally increase the conjugation efficiency. Optimization studies are crucial to determine the ideal ratio that balances conjugation efficiency with the economical use of the often-valuable oligosaccharide.
pH of the Reaction Buffer: The pH of the reaction medium is critical, particularly for methods like reductive amination, which is a common technique for conjugating reducing sugars to proteins. Reductive amination typically involves the formation of a Schiff base between the aldehyde group of the open-ring form of the sugar and an amine group on the protein (e.g., the ε-amino group of lysine residues), followed by reduction with a mild reducing agent like sodium cyanoborohydride. The optimal pH for this reaction is generally between 8 and 10, as a slightly basic environment facilitates the deprotonation of the amine groups, making them more nucleophilic, while still maintaining a sufficient concentration of the open-ring aldehyde form of the sugar. nih.govresearchgate.net
Temperature and Reaction Time: The temperature and duration of the conjugation reaction are interdependent parameters that must be optimized to maximize yield without causing denaturation of the protein. While higher temperatures can increase the reaction rate, they can also lead to protein degradation. Therefore, a balance must be struck. For many bioconjugation reactions, temperatures between room temperature and 37°C are employed for periods ranging from a few hours to several days. Monitoring the reaction progress over time is essential to determine the optimal endpoint.
The following table summarizes key parameters and their typical ranges for optimization:
| Parameter | Typical Range | Rationale |
| Molar Ratio (Isoglobotetraose:BSA) | 10:1 to 100:1 | To increase the probability of conjugation events. |
| pH | 8.0 - 10.0 (for reductive amination) | Optimizes the nucleophilicity of amine groups. nih.govresearchgate.net |
| Temperature | 25°C - 37°C | Balances reaction rate with protein stability. |
| Reaction Time | 24 - 96 hours | Allows for sufficient reaction completion. |
Downstream Processing and Purification of Isoglobotetraose-BSA Conjugates
Following the conjugation reaction, the resulting mixture contains the desired Isoglobotetraose-BSA conjugate, as well as unreacted BSA, excess isoglobotetraose, and other reaction byproducts. A multi-step downstream processing and purification strategy is therefore essential to isolate the pure glycoconjugate.
Initial Purification by Dialysis or Tangential Flow Filtration (TFF): The first step in purification often involves the removal of small molecule impurities, such as excess isoglobotetraose and reducing agents. Dialysis against a suitable buffer is a common method for this purpose. TFF is a more rapid and scalable alternative for buffer exchange and removal of low molecular weight contaminants.
Chromatographic Purification: For higher purity, chromatographic techniques are indispensable.
Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic volume. SEC is effective in separating the larger Isoglobotetraose-BSA conjugate from smaller, unreacted isoglobotetraose molecules. It can also provide information about the aggregation state of the conjugate.
Affinity Chromatography: This technique offers high selectivity by exploiting specific binding interactions. For instance, if the isoglobotetraose moiety is recognized by a specific lectin, a lectin-affinity column can be used to capture the glycoconjugate, allowing for the removal of unconjugated BSA. researchgate.netresearchgate.net Alternatively, if the BSA has been engineered with a purification tag (e.g., a polyhistidine tag), immobilized metal affinity chromatography (IMAC) can be employed. researchgate.net
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Changes in the surface hydrophobicity of BSA upon conjugation can be utilized for purification.
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative purposes, reverse-phase HPLC (RP-HPLC) can be used to achieve high-resolution separation and purity assessment. cellmosaic.comresearchgate.netresearchgate.netendocrine-abstracts.org
Characterization of the Purified Conjugate: Once purified, the Isoglobotetraose-BSA conjugate must be thoroughly characterized to confirm its identity, purity, and the extent of glycosylation.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE is used to assess the purity and apparent molecular weight of the conjugate. A successful conjugation will result in a shift to a higher molecular weight compared to the unconjugated BSA. nih.gov
Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful tool for determining the molecular weight of the conjugate and can be used to estimate the average number of isoglobotetraose units attached to each BSA molecule. researchgate.netcellmosaic.comresearchgate.net Electrospray ionization mass spectrometry (ESI-MS) can also be employed for this purpose. nih.govnih.gov
Spectroscopic Methods: UV-Vis spectroscopy can be used to determine the protein concentration.
| Purification/Characterization Method | Principle | Purpose |
| Dialysis/TFF | Size-based separation | Removal of small molecule impurities. |
| Size-Exclusion Chromatography | Separation by hydrodynamic volume | Separation of conjugate from free isoglobotetraose. |
| Affinity Chromatography | Specific binding interactions | High-selectivity purification. researchgate.netresearchgate.net |
| Ion-Exchange Chromatography | Separation by net charge | Separation of conjugate from unconjugated BSA. |
| SDS-PAGE | Separation by molecular weight | Purity assessment and molecular weight estimation. nih.gov |
| MALDI-TOF MS | Mass-to-charge ratio determination | Determination of conjugate molecular weight and degree of glycosylation. researchgate.netcellmosaic.comresearchgate.net |
Advanced Analytical Characterization and Structural Elucidation of Isoglobotetraose Bsa Conjugates
Spectroscopic Techniques for Conjugate Analysis
Spectroscopic methods provide detailed information regarding the molecular structure and composition of the Isoglobotetraose-BSA conjugate.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the atomic-level structural analysis of glycans and glycoconjugates. nih.govjcggdb.jp In the context of Isoglobotetraose-BSA conjugates, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to confirm the identity and integrity of the carbohydrate moiety after conjugation.
1D ¹H NMR spectra provide a unique fingerprint of the glycan, with characteristic signals for anomeric protons appearing in a distinct region of the spectrum. jcggdb.jp The chemical shifts and coupling constants of these anomeric signals can confirm the stereochemistry of the glycosidic linkages within the isoglobotetraose (B594378) structure. Furthermore, 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are used to assign proton resonances within individual sugar residues. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate proton signals with their directly attached and long-range coupled ¹³C nuclei, respectively. This comprehensive analysis allows for the unambiguous confirmation of the isoglobotetraose sequence and the specific linkage site to the BSA protein. For instance, the appearance of new cross-peaks in an HSQC spectrum of the conjugate, compared to the spectra of the individual components, can pinpoint the location of the covalent linkage. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for Key Protons in Isoglobotetraose-BSA Conjugate This table presents hypothetical data for illustrative purposes.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 (Terminal α-Gal) | 5.21 | d | 3.5 |
| H-1 (Internal α-Gal) | 5.05 | d | 3.6 |
| H-1 (β-Gal) | 4.45 | d | 7.8 |
| H-1 (β-GlcNAc) | 4.68 | d | 8.2 |
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of the Isoglobotetraose-BSA conjugate and for assessing the distribution of glycan loading on the protein. nih.govnih.gov Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used for large biomolecules like glycoconjugates.
By comparing the mass spectrum of the native BSA with that of the Isoglobotetraose-BSA conjugate, the average number of isoglobotetraose molecules attached to each BSA molecule can be calculated. The mass shift observed corresponds to the mass of the conjugated glycan moieties. High-resolution mass spectrometry can even resolve distinct peaks corresponding to BSA molecules carrying different numbers of glycans, providing a profile of the glycan-to-protein ratio. researchgate.net This information is crucial for understanding the stoichiometry of the conjugation reaction and for ensuring batch-to-batch consistency. Deconvolution of the resulting mass spectra allows for the determination of the average molecular weight of the conjugate population.
Table 2: Mass Spectrometry Data for Isoglobotetraose-BSA Conjugate This table presents hypothetical data for illustrative purposes.
| Species | Observed Mass (Da) | Calculated Mass (Da) | Interpretation |
|---|---|---|---|
| Native BSA | 66,430 | 66,430 | Unconjugated Bovine Serum Albumin |
| Isoglobotetraose-BSA (n=1) | 67,108 | 67,108 | BSA with 1 Isoglobotetraose moiety |
| Isoglobotetraose-BSA (n=2) | 67,786 | 67,786 | BSA with 2 Isoglobotetraose moieties |
| Isoglobotetraose-BSA (n=3) | 68,464 | 68,464 | BSA with 3 Isoglobotetraose moieties |
| Average Conjugate Mass | 67,950 | - | Average of ~2.3 glycans per BSA |
Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the vibrational modes of molecules and is a valuable technique for obtaining a structural fingerprint of the Isoglobotetraose-BSA conjugate. mdpi.com The FT-IR spectrum of the conjugate will exhibit characteristic absorption bands corresponding to both the protein and the carbohydrate components.
The amide I (around 1650 cm⁻¹) and amide II (around 1550 cm⁻¹) bands are sensitive to the secondary structure of the protein. nih.govnih.gov Analysis of these bands can indicate whether the conjugation process has induced any significant conformational changes in the BSA. The region between 1200 and 900 cm⁻¹ is often referred to as the "carbohydrate region" and contains characteristic C-O and C-C stretching vibrations of the glycan. mdpi.com The presence of strong absorption bands in this region confirms the successful incorporation of the isoglobotetraose into the conjugate. FT-IR is a rapid and non-destructive method that is well-suited for routine quality control to confirm the identity and gross structural integrity of the conjugate. nih.gov
Chromatographic and Electrophoretic Methodologies
Chromatographic and electrophoretic techniques are essential for assessing the purity, homogeneity, and composition of the Isoglobotetraose-BSA conjugate.
Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for the absolute determination of the molar mass of macromolecules in solution, without relying on column calibration with standards. wyatt.comnih.gov This method is particularly useful for analyzing glycoconjugates, as it can separate the conjugate from any unconjugated protein or glycan.
The SEC column separates molecules based on their hydrodynamic radius. The eluent then passes through a series of detectors, including a MALS detector, a UV detector, and a refractive index (RI) detector. The MALS detector measures the intensity of light scattered by the molecules, which is directly proportional to their molar mass. harvard.edu The UV detector quantifies the protein component, while the RI detector measures the concentration of both the protein and the glycan. By combining the data from these detectors, it is possible to determine the molar mass of the entire conjugate, as well as the molar mass of the protein and glycan components separately. harvard.edunih.gov This allows for a precise determination of the degree of glycosylation. The homogeneity of the conjugate population can also be assessed by the peak shape and the distribution of molar mass across the elution peak. wyatt.com
Table 3: SEC-MALS Analysis of Isoglobotetraose-BSA Conjugate This table presents hypothetical data for illustrative purposes.
| Parameter | Result | Interpretation |
|---|---|---|
| Weight-Average Molar Mass (Mw) | 68,100 Da | Absolute molar mass of the conjugate |
| Polydispersity Index (Mw/Mn) | 1.05 | Indicates a relatively homogeneous conjugate population |
| Average Number of Glycans per BSA | 2.5 | Calculated from the molar masses of the conjugate and protein |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of the components in a mixture. endocrine-abstracts.orgresearchgate.net For the analysis of Isoglobotetraose-BSA conjugates, reversed-phase HPLC (RP-HPLC) is often employed to assess purity. nih.gov
In RP-HPLC, the separation is based on the hydrophobicity of the molecules. The conjugate, being more polar than the unconjugated BSA due to the presence of the hydrophilic glycan, will typically have a different retention time. This allows for the separation of the conjugate from unreacted BSA and other impurities. By integrating the peak areas in the chromatogram, the purity of the conjugate can be quantified. nih.gov Furthermore, after chemical or enzymatic cleavage of the glycan from the protein, HPLC can be used to analyze the released isoglobotetraose, confirming its identity and purity.
Table 4: RP-HPLC Purity Assessment of Isoglobotetraose-BSA Conjugate This table presents hypothetical data for illustrative purposes.
| Peak | Retention Time (min) | Area (%) | Identification |
|---|---|---|---|
| 1 | 8.5 | 3.2 | Unconjugated Isoglobotetraose |
| 2 | 12.1 | 95.5 | Isoglobotetraose-BSA Conjugate |
| 3 | 15.8 | 1.3 | Unconjugated BSA |
SDS-PAGE and Western Blotting for Protein Integrity and Glycosylation Visualization
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique used to assess the molecular weight and purity of the Isoglobotetraose-Bovine Serum Albumin (BSA) conjugate. In this method, the protein conjugate is denatured and coated with the anionic detergent SDS, which imparts a uniform negative charge. When subjected to an electric field in a polyacrylamide gel matrix, the migration speed of the conjugate is primarily dependent on its size.
Unconjugated BSA typically appears as a single band at approximately 66 kDa. ludger.com Upon successful conjugation with Isoglobotetraose, a noticeable shift in the molecular weight is expected. The resulting Isoglobotetraose-BSA conjugate will migrate slower than the native BSA, appearing as a band or a smear at a higher molecular weight on the gel. springernature.com The nature of the band—whether it is sharp or diffuse—can provide initial insights into the homogeneity of glycosylation. A broad or smeared band may indicate a heterogeneous population of conjugates with a varying number of Isoglobotetraose molecules attached to each BSA protein.
Table 1: Illustrative SDS-PAGE Migration Data
| Lane | Sample | Apparent Molecular Weight (kDa) | Observations |
|---|---|---|---|
| 1 | Molecular Weight Marker | Various | Standard ladder for size estimation |
| 2 | Native BSA | ~66 | Sharp, single band |
| 3 | Isoglobotetraose-BSA Conjugate | ~70-80 | Broader band, shifted to a higher MW |
Western Blotting is subsequently employed to confirm the identity of the conjugate and visualize the glycosylation. Following SDS-PAGE, the separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose). This membrane is then probed with specific antibodies. To confirm the presence of the BSA backbone, a primary antibody specific to BSA is used, followed by a secondary antibody conjugated to an enzyme (like Horseradish Peroxidase, HRP) for detection. ludger.com This will confirm that the higher molecular weight species observed in SDS-PAGE is indeed derived from BSA.
For direct visualization of the glycan, a lectin blot can be performed. Lectins are proteins that bind specifically to carbohydrates. A lectin that recognizes Isoglobotetraose or its terminal sugar residues would be used to probe the membrane, confirming the presence of the glycan on the BSA protein.
Biophysical Characterization of Conjugate Stability and Conformation
Circular Dichroism (CD) Spectroscopy (applicable for protein conformation)
Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique used to investigate the secondary structure of proteins. By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy provides information on the alpha-helical, beta-sheet, and random coil content of the protein backbone. creative-proteomics.comresearchgate.net
The CD spectrum of native BSA is well-characterized, exhibiting distinct negative bands around 208 nm and 222 nm, which are indicative of its high alpha-helical content. acs.orgcabidigitallibrary.org The covalent attachment of Isoglobotetraose to the BSA surface can potentially induce conformational changes. By comparing the CD spectrum of the Isoglobotetraose-BSA conjugate to that of the unconjugated BSA, any alterations in the secondary structure can be quantified. nih.gov Significant changes in the molar ellipticity at the characteristic wavelengths could suggest that the conjugation process has partially unfolded the protein or otherwise altered its native conformation. This is a critical quality control step to ensure the protein's structural integrity has been maintained.
Table 2: Example Deconvolution Data from CD Spectroscopy
| Sample | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
|---|---|---|---|
| Native BSA | 62 | 10 | 28 |
| Isoglobotetraose-BSA | 59 | 11 | 30 |
Dynamic Light Scattering (DLS) for Hydrodynamic Size and Aggregation
Dynamic Light Scattering (DLS) is a technique used to measure the hydrodynamic diameter (the effective size of a particle in solution) and the size distribution of macromolecules and particles in suspension. sci-hub.se DLS works by analyzing the intensity fluctuations of scattered light caused by the Brownian motion of the particles.
Furthermore, DLS is highly sensitive to the presence of aggregates. An ideal conjugate solution should show a narrow, monomodal size distribution. The appearance of larger particles or a high polydispersity index (PDI) would indicate aggregation, which can impact the conjugate's function and stability. chemicalbook.com
Table 3: Representative DLS Measurement Results
| Sample | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) | Assessment |
|---|---|---|---|
| Native BSA | 7.5 | 0.15 | Monodisperse, non-aggregated |
| Isoglobotetraose-BSA | 10.2 | 0.18 | Monodisperse, size increase consistent with conjugation |
| Aggregated Conjugate | 150.6 | 0.45 | Polydisperse, presence of aggregates |
Zeta Potential Measurements for Surface Charge Analysis
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. semanticscholar.org The measurement is performed using electrophoretic light scattering (ELS), where the velocity of a charged particle moving under an applied electric field is measured. acs.org
Monitoring the zeta potential provides critical information on the stability of the conjugate in solution. A high absolute zeta potential value (typically > ±30 mV) indicates strong electrostatic repulsion between particles, suggesting good colloidal stability and resistance to aggregation. creative-biolabs.com
Table 4: Illustrative Zeta Potential Data at pH 7.4
| Sample | Average Zeta Potential (mV) | Standard Deviation (mV) | Stability Implication |
|---|---|---|---|
| Native BSA | -18.5 | 1.2 | Moderate Stability |
| Isoglobotetraose-BSA | -25.8 | 1.5 | Enhanced Stability |
Quantitative Determination of Glycan Loading and Conjugation Efficiency
Determining the average number of Isoglobotetraose molecules conjugated per BSA molecule (the glycan loading or molar ratio) is essential for ensuring batch-to-batch consistency and understanding the structure-activity relationship. Several methods can be employed for this quantification.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a highly accurate method. By measuring the mass of the native BSA and the mass of the Isoglobotetraose-BSA conjugate, the mass difference can be attributed to the attached glycan molecules. Dividing this mass difference by the molecular weight of a single Isoglobotetraose unit provides a direct calculation of the average number of glycans per protein. ludger.comcreative-biolabs.com This technique can also reveal the distribution of glycoforms.
Colorimetric assays provide a simpler, albeit less precise, alternative. The phenol-sulfuric acid method is a common technique for quantifying total neutral sugars. sci-hub.sechemicalbook.comnih.gov In this assay, concentrated sulfuric acid hydrolyzes the glycosidic bonds and dehydrates the monosaccharides to furfural (B47365) derivatives, which then react with phenol (B47542) to produce a colored compound that can be measured spectrophotometrically at 490 nm. nih.govubc.ca By creating a standard curve with known concentrations of Isoglobotetraose, the amount of carbohydrate in a known quantity of the conjugate can be determined. From this, the carbohydrate-to-protein molar ratio can be calculated. Similarly, the resorcinol-sulfuric acid method can also be used for neutral sugars. cabidigitallibrary.orgscirp.org
Table 5: Hypothetical Glycan Loading Determined by Different Methods
| Analytical Method | Measured Parameter | Calculated Molar Ratio (Glycan:Protein) |
|---|---|---|
| MALDI-TOF MS | Mass shift of conjugate vs. native BSA | 5.2 : 1 |
| Phenol-Sulfuric Acid Assay | Absorbance at 490 nm vs. standard curve | 4.8 : 1 |
Immunological and Cellular Research Applications of Isoglobotetraose Bsa Conjugates
Investigation of Isoglobotetraose-BSA as an Antigenic Probe
The conjugation of glycans to carrier proteins is a well-established strategy to enhance the immunogenicity of carbohydrate antigens, which are often poorly immunogenic on their own. The Isoglobotetraose-Bovine Serum Albumin (BSA) conjugate serves as a valuable tool in immunological research, acting as an antigenic probe to elicit and study specific immune responses against the isoglobotetraose (B594378) moiety.
Preclinical Immunogenicity Studies of the Glycoconjugate
Preclinical studies are fundamental in assessing the ability of a glycoconjugate to induce a robust and specific immune response. When a carbohydrate like isoglobotetraose is conjugated to a large protein carrier such as BSA, it functions as a hapten. The BSA carrier provides the necessary T-cell epitopes to stimulate a T-cell-dependent immune response, leading to a more potent and long-lasting antibody response against the glycan.
The immunogenicity of such conjugates is influenced by factors including the size of the oligosaccharide and the nature of the carrier. Studies on other oligosaccharide-BSA conjugates have shown that the length of the glycan chain can directly impact the magnitude of the immune response. For instance, a tetrasaccharide-BSA conjugate was found to induce a significantly higher titer of IgG1 antibodies in mice compared to conjugates with smaller di- and tri-saccharides nih.gov. This suggests that the tetrasaccharide structure of isoglobotetraose is favorable for inducing a strong antibody response when conjugated to BSA.
BSA itself is an efficient immunogenic carrier that facilitates the development of hapten-specific monoclonal antibodies biorxiv.org. The conjugation process effectively converts the glycan from a T-independent antigen into a T-dependent one, which is crucial for generating immunological memory. Research has demonstrated that conjugating BSA to other molecules, such as polyacrylic acid, results in a markedly pronounced primary humoral response, far exceeding that of BSA administered alone or in a mixture nih.gov. This principle underpins the use of Isoglobotetraose-BSA to generate a specific antibody response. Indeed, monoclonal antibodies directed against isoglobotetraosylceramide have been successfully produced by immunizing animals with the purified glycolipid, confirming the antigenicity of the isoglobo-series structure nih.gov.
Characterization of Anti-Isoglobotetraose Antibody Responses
A thorough characterization of the antibody response is essential to understand the nature of the immunity induced by the Isoglobotetraose-BSA conjugate. This involves analyzing antibody specificity, isotype distribution, and affinity. The production of a polyclonal antibody response is expected, with a diverse range of immunoglobulins targeting different epitopes on the isoglobotetraose molecule nih.gov.
A key indicator of a T-cell-dependent immune response is the phenomenon of immunoglobulin class switching. Initially, the response is dominated by IgM antibodies, but as the immune response matures, a switch to IgG isotypes (e.g., IgG1, IgG4) occurs nih.gov. This isotype switch is associated with affinity maturation, where the antibodies produced have a higher affinity for the antigen nih.gov.
In studies involving isoglobo-series glycolipids, monoclonal antibodies (MAbs) have been generated that show distinct specificity patterns nih.gov. For example, MAbs raised against isoglobotetraosylceramide demonstrated the ability to bind to tumor-associated antigens, showing strong staining in most epithelial colorectal carcinomas nih.gov. This highlights the potential for anti-isoglobotetraose antibodies to recognize specific cellular targets. The characterization of these antibodies revealed differences in their binding profiles to various glycolipids and glycoproteins, suggesting that they recognize specific carbohydrate determinants that may be expressed on different molecular scaffolds nih.gov.
Table 1: Specificity Patterns of Monoclonal Antibodies Against Isoglobo-Series Glycolipids This table is based on findings from studies on monoclonal antibodies raised against isoglobotetraosylceramide.
| Monoclonal Antibody (MAb) | Binding Specificity | Reactivity with Tissues/Cells | Cross-Reactivity |
|---|---|---|---|
| MAb 14.2/10 | Isoglobotetraosylceramide and 6-sugar hybrid glycolipid | Strong staining of most epithelial colorectal carcinomas, rat testis, and a subpopulation of gastric mucosa cells. | Binds to high-molecular-weight glycoproteins from colorectal tumor tissue. |
| MAb 14.3 | Isoglobotetraosylceramide and 6-sugar hybrid glycolipid | Strong staining only on cytokeratin-negative colorectal tumor clones. | Does not bind to the high-molecular-weight glycoproteins recognized by MAb 14.2/10. |
Analysis of Glycan-Binding Protein Interactions (e.g., Lectins)
Glycan-protein interactions are pivotal in a vast array of biological processes, from cell-cell recognition to pathogen binding nih.gov. The isoglobotetraose moiety of the BSA conjugate can be used as a probe to identify and characterize interactions with glycan-binding proteins (GBPs), such as lectins. These interactions are typically characterized by low affinity (with dissociation constants, Kd, in the mM to µM range), which necessitates multivalent binding to achieve biologically relevant avidity mdpi.com.
A variety of sophisticated biophysical and analytical techniques are employed to study these interactions:
Glycan Arrays: These high-throughput platforms feature a collection of different glycans immobilized on a surface. The Isoglobotetraose-BSA conjugate, or the isoglobotetraose glycan itself, can be screened against a panel of known lectins to identify binding partners wikipedia.org.
Spectroscopic and Calorimetric Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level details of the binding epitope (glycotope) nih.gov. Isothermal Titration Calorimetry (ITC) measures the heat changes upon binding, allowing for the determination of thermodynamic parameters such as affinity (Ka), enthalpy (ΔH), and entropy (ΔS) nih.gov.
Surface Plasmon Resonance (SPR): SPR can measure the kinetics of the interaction in real-time, providing association (kon) and dissociation (koff) rates.
Lectins exhibit remarkable specificity for particular carbohydrate structures. For instance, studies in colonic mucosa have used lectins like Dolichos biflorus agglutinin (DBA), peanut agglutinin (PNA), and wheat germ agglutinin (WGA) to detect changes in glycosylation patterns associated with cellular differentiation and malignant transformation nih.gov. While specific lectins that bind to isoglobotetraose are not detailed in existing literature, the structure of isoglobotetraose suggests potential interactions with lectins that recognize terminal galactose or N-acetylgalactosamine residues, depending on its specific linkages.
Modulation and Activation of Invariant Natural Killer T (iNKT) Cells
Invariant Natural Killer T (iNKT) cells are a unique subset of T lymphocytes that recognize glycolipid antigens presented by the non-classical MHC-I-like molecule, CD1d nih.govresearchgate.net. They play a critical role in bridging the innate and adaptive immune systems. While the canonical activating ligand for iNKT cells is α-galactosylceramide (α-GalCer), there is ongoing research into other glycolipids that can modulate their function. Glycosphingolipids of the isoglobo-series, such as iGb3, have been proposed as potential endogenous antigens for iNKT cells, suggesting that related structures like isoglobotetraose could also play a role in iNKT cell biology.
In Vitro Studies of iNKT Cell Activation and Cytokine Production
In vitro assays are crucial for determining if Isoglobotetraose-BSA can directly activate iNKT cells. These studies typically involve co-culturing the conjugate with isolated iNKT cells or peripheral blood mononuclear cells (PBMCs) and measuring markers of activation.
Activation of iNKT cells leads to the rapid secretion of a large bolus of both Th1- and Th2-type cytokines researchgate.netfrontiersin.org. The specific cytokine profile can depend on the nature of the activating ligand and the local microenvironment. Key methods to assess activation include:
Cytokine Quantification: Measurement of cytokines such as Interferon-gamma (IFN-γ), Interleukin-4 (IL-4), IL-13, and IL-17 in culture supernatants using ELISA or multiplex bead arrays (e.g., Luminex) mdpi.combiorxiv.org.
Flow Cytometry: Detection of cell surface activation markers, such as CD69 and CD25, on iNKT cells mdpi.com. Intracellular cytokine staining can also be used to identify the specific cytokines produced by the iNKT cell population.
iNKT cells can be categorized into distinct functional subsets based on their primary cytokine output, analogous to conventional T helper cells nih.gov.
Table 2: Functional Subsets of iNKT Cells and Their Signature Cytokines This table outlines the major iNKT cell subsets based on their characteristic transcription factors and cytokine production profiles.
| iNKT Subset | Key Transcription Factor | Primary Cytokine(s) Produced | Associated Immune Response |
|---|---|---|---|
| iNKT1 | T-bet | IFN-γ | Th1-type immunity (antiviral, antitumor) |
| iNKT2 | GATA-3 | IL-4, IL-13 | Th2-type immunity (allergic inflammation, anti-helminth) |
| iNKT17 | RORγt | IL-17, IL-22 | Th17-type immunity (inflammation, mucosal defense) |
While direct evidence for iNKT cell activation by isoglobotetraose is not yet established, if the glycan were recognized, it would be expected to induce a subset-specific cytokine response that could be meticulously characterized using these in vitro methods.
Role in Antigen Presentation by Antigen-Presenting Cells
For the Isoglobotetraose-BSA conjugate to activate T cells, it must first be taken up and processed by Antigen-Presenting Cells (APCs), such as dendritic cells or B cells frontiersin.org. The conjugate's structure allows for two distinct pathways of antigen presentation.
First, the BSA carrier protein is taken up by APCs, often through receptor-mediated endocytosis or pinocytosis nih.gov. B cells, in particular, can internalize antigens via their B cell receptor (BCR) with exceptionally high efficiency—up to 10,000 times greater than non-specific uptake frontiersin.org. Following internalization, the BSA protein is degraded into peptides within endosomal compartments, which are then loaded onto MHC class II molecules and presented on the cell surface to CD4+ helper T cells qub.ac.ukresearchgate.net.
Second, for the glycolipid portion to activate iNKT cells, it must be presented by CD1d molecules nih.gov. CD1d traffics through the endo-lysosomal pathway, where it can exchange endogenous lipids for exogenous ones nih.gov. If the isoglobotetraose moiety is part of a lipid structure that can bind to the hydrophobic groove of CD1d, the APC would present the Isoglobotetraose-CD1d complex on its surface nih.gov. This complex would then be available for recognition by the T-cell receptor of an iNKT cell, leading to its activation researchgate.net. The efficient uptake of the BSA conjugate by APCs could therefore facilitate the delivery of the isoglobotetraose portion to the CD1d loading compartments, enhancing the potential for iNKT cell stimulation.
Application in Glycan-Based Immunological Assays and Platforms
Isoglobotetraose-BSA conjugates are instrumental in the development and execution of numerous immunological assays designed to detect and quantify glycan-binding molecules and to characterize their binding specificity.
The Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile plate-based technique used to detect and quantify specific molecules, such as antibodies, in complex mixtures. biomol.com In this context, Isoglobotetraose-BSA is a key reagent for studying interactions involving the Isoglobotetraose moiety.
In a typical indirect ELISA setup to detect antibodies specific for Isoglobotetraose, the Isoglobotetraose-BSA conjugate is immobilized onto the surface of microplate wells. cygnustechnologies.com After blocking unoccupied sites on the plate to prevent non-specific binding, samples (e.g., patient serum) are added to the wells. jacksonimmuno.com If antibodies recognizing the Isoglobotetraose structure are present, they will bind to the immobilized conjugate. These bound antibodies are then detected using a secondary antibody that is specific for the primary antibody's species and is conjugated to an enzyme like horseradish peroxidase (HRP). cygnustechnologies.com Upon addition of a chromogenic substrate, the enzyme catalyzes a color change, the intensity of which is proportional to the amount of specific antibody bound. biomol.com This allows for the sensitive quantification of anti-Isoglobotetraose antibodies.
Table 1: Representative ELISA Data for Detection of Anti-Isoglobotetraose Antibodies
| Sample ID | Sample Type | Dilution | Absorbance (450 nm) | Antibody Titer |
| CTRL-01 | Healthy Control Serum | 1:100 | 0.152 | < 1:100 |
| CTRL-02 | Healthy Control Serum | 1:100 | 0.189 | < 1:100 |
| PAT-01 | Patient Serum A | 1:100 | 1.876 | 1:6400 |
| PAT-02 | Patient Serum B | 1:100 | 0.954 | 1:1600 |
| PAT-03 | Patient Serum C | 1:100 | 2.103 | > 1:12800 |
| POS-CTRL | Monoclonal Anti-iGb4 | 1 µg/mL | 2.540 | N/A |
| BLANK | No Sample | N/A | 0.050 | N/A |
Glycan microarrays are powerful high-throughput platforms for profiling the binding specificities of proteins, viruses, and cells to a large library of different carbohydrate structures simultaneously. Isoglobotetraose-BSA conjugates are ideal for the fabrication of these arrays.
To create a microarray, the Isoglobotetraose-BSA conjugate is spotted in minute quantities onto a chemically modified glass slide. The BSA protein facilitates immobilization onto the slide surface and presents the Isoglobotetraose glycan in a three-dimensional manner that mimics its presentation on cell surfaces. The array is then incubated with a sample containing a fluorescently labeled glycan-binding protein (GBP), such as a lectin or an antibody. After washing away unbound protein, the slide is scanned with a fluorescence detector. The intensity of the fluorescent signal at the spot corresponding to Isoglobotetraose-BSA indicates the strength of the binding interaction. This technology allows for rapid screening of hundreds of glycan-protein interactions in a single experiment, providing valuable data on binding specificity.
Flow cytometry is a technique used to analyze the physical and chemical characteristics of particles, often cells, as they pass one by one through a laser beam. vectorlabs.com When Isoglobotetraose-BSA is conjugated to a fluorophore, it becomes a valuable probe for detecting and quantifying cells that express surface receptors specific for the Isoglobotetraose structure. nih.govnih.gov
In this application, a suspension of cells is incubated with the fluorescently labeled Isoglobotetraose-BSA conjugate. sejinci.co.kr Cells possessing surface lectins or other receptors that bind to Isoglobotetraose will become fluorescently labeled. The flow cytometer can then detect the fluorescence of each individual cell, allowing for the quantification of the percentage of positive cells in a population and the measurement of the relative number of binding sites per cell (based on fluorescence intensity). lectenz.com This method is crucial for identifying specific cell subpopulations that interact with this glycan and for studying changes in receptor expression during processes like cell differentiation or disease progression. vectorlabs.com
Table 2: Flow Cytometry Analysis of Isoglobotetraose-BSA Binding to Different Cell Lines
| Cell Line | Cell Type | Treatment | % Positive Cells | Mean Fluorescence Intensity (MFI) |
| Jurkat | T-lymphocyte | None | 2.1% | 150 |
| HL-60 | Promyelocyte | None | 85.6% | 7890 |
| HL-60 | Promyelocyte | Sialidase | 95.2% | 12450 |
| CHO | Ovarian Epithelial | None | 1.5% | 120 |
| CHO-LectinX | Ovarian Epithelial (Transfected) | None | 98.7% | 15600 |
Immunohistochemistry (IHC) and immunofluorescence (IF) are techniques used to visualize the distribution and localization of specific molecules within tissue sections. While these methods typically use antibodies to detect protein antigens, they can be adapted with Isoglobotetraose-BSA to study the tissue distribution of Isoglobotetraose-binding proteins.
In this approach, a labeled Isoglobotetraose-BSA conjugate (e.g., biotinylated or fluorescently tagged) is applied to a tissue section. The conjugate will bind to endogenous lectins or other receptors that recognize the Isoglobotetraose structure. For a biotinylated conjugate, a secondary reagent like streptavidin-HRP is added, followed by a substrate to produce a colored precipitate at the site of binding, which is visualized by light microscopy (IHC). nih.gov For a fluorescently tagged conjugate, the binding is visualized directly using a fluorescence microscope (IF). This application provides crucial spatial information about where Isoglobotetraose-interacting molecules are expressed within the complex architecture of a tissue, offering insights into their potential biological functions. Blocking steps using unlabeled BSA or serum are often employed to prevent non-specific binding. ptglab.comthermofisher.comabcam.com
Exploration in Cancer Glycobiology Research
The study of changes in glycosylation associated with cancer, known as cancer glycobiology, is a critical area of research. Altered glycan structures on the surface of cancer cells, known as tumor-associated carbohydrate antigens (TACAs), are hallmarks of malignant transformation and can play roles in tumor progression, metastasis, and immune evasion. researchgate.netnih.govtcichemicals.com
Isoglobotetraose-BSA conjugates serve as essential tools for investigating the role of the Isoglobotetraose structure as a potential TACA. nih.gov The development of an immune response against TACAs is a subject of intense study, and Isoglobotetraose-BSA can be used to detect and monitor such responses.
For instance, using the ELISA method described previously (4.3.1), researchers can screen the serum of cancer patients for the presence of autoantibodies that recognize the Isoglobotetraose antigen. nih.gov The presence or elevated levels of these antibodies could indicate that the patient's immune system has recognized Isoglobotetraose as a foreign or altered structure on tumor cells. Such findings can have significant implications for cancer diagnostics, prognostics, and the development of glycan-based cancer immunotherapies. dtic.mil
Table 3: Serum Antibody Reactivity to Isoglobotetraose-BSA in Cancer Patients vs. Healthy Controls
| Cohort | Number of Subjects (n) | % Positive for Anti-iGb4 IgG | Mean ELISA OD (450 nm) | P-value |
| Healthy Controls | 200 | 4.5% | 0.21 ± 0.08 | <0.001 |
| Breast Cancer | 150 | 28.7% | 0.89 ± 0.45 | <0.001 |
| Ovarian Cancer | 125 | 35.2% | 1.12 ± 0.51 | <0.001 |
| Lung Cancer | 180 | 15.6% | 0.55 ± 0.29 | <0.01 |
Study of Immune Recognition Mechanisms in Cancer Models
Isoglobotetraose (iGb4) and its immediate precursor, isoglobotrihexosylceramide (iGb3), have been identified as significant tumor-associated carbohydrate antigens (TACAs), particularly in melanoma. The conjugation of iGb4 to BSA creates a neoantigen that facilitates the study of how the immune system recognizes and mounts a response against cancer cells expressing these specific glycan structures.
The primary mechanism of immune recognition involves the presentation of these glycolipids by antigen-presenting cells (APCs), such as dendritic cells (DCs), to a specialized subset of T lymphocytes known as invariant Natural Killer T (iNKT) cells. iGb4 present on tumor cells can be processed by APCs, which possess the enzyme β-hexosaminidase B, to generate iGb3. This active ligand is then presented on the surface of APCs via the CD1d molecule.
The recognition of the iGb3-CD1d complex by the T-cell receptor on iNKT cells triggers their activation. Activated iNKT cells play a dual role in the anti-tumor immune response. Firstly, they can directly kill tumor cells. Secondly, they release a cascade of cytokines, such as interferon-gamma (IFN-γ), which promotes a Th1-biased immune response. This, in turn, activates other crucial components of the anti-tumor response, including natural killer (NK) cells and cytotoxic CD8+ T cells, leading to a more robust and comprehensive attack on the tumor. nih.govnih.govmdpi.com Studies in mouse models have shown that the expression of iGb3 and iGb4 on melanoma cells can initiate an effective iNKT cell-dependent antitumor response. nih.gov
Preclinical Evaluation as an Immunogen for Targeted Immunotherapy
The potential of Isoglobotetraose and its derivatives as immunogens for targeted cancer immunotherapy has been explored in several preclinical studies. The conjugation to BSA is crucial in this context, as it enhances the immunogenicity of the carbohydrate, which is typically poorly immunogenic on its own.
In preclinical mouse models of melanoma, dendritic cells primed with iGb3 have demonstrated a significant iNKT cell-mediated anti-tumor activity. nih.gov This suggests that a vaccine strategy utilizing iGb3 or its precursor iGb4 could effectively stimulate an anti-cancer immune response.
Further research has focused on enhancing the immunogenic properties of these glycolipids. Chemically modified analogs of iGb3 have been developed and tested in preclinical settings. These modifications are designed to increase the affinity of the glycolipid for the CD1d molecule and to promote a more potent Th1-polarized cytokine response from iNKT cells.
For instance, studies have shown that bone marrow-derived dendritic cells loaded with a chemically modified iGb3 analog exhibited a significantly greater ability to inhibit the growth of subcutaneous melanoma and suppress lung metastasis in mice compared to those loaded with the unmodified iGb3. nih.gov
Table 1: Preclinical Efficacy of iGb3 Analog-Loaded Dendritic Cell Vaccine in a B16 Melanoma Mouse Model
| Treatment Group | Mean Tumor Weight (g) ± SD |
| PBS-loaded DC | 2.6 ± 0.4 |
| iGb3-loaded DC | 1.8 ± 0.1 |
| 4‴-dh-iGb3–loaded DC | 0.7 ± 0.2 |
This table is based on data from a study evaluating the anti-tumor effects of dendritic cell vaccines loaded with iGb3 and a chemically modified analog (4‴-dh-iGb3) in a mouse model of B16 melanoma. nih.gov
These findings underscore the potential of Isoglobotetraose-based immunogens, particularly when enhanced through chemical modification and delivered via dendritic cells, as a viable strategy for targeted cancer immunotherapy.
Studies in Autoimmune Disease Models Relevant to Glycosphingolipid Antigens
Glycosphingolipids are not only implicated in cancer but are also key antigens in certain autoimmune diseases. The nervous system, in particular, is rich in a diverse array of glycosphingolipids, and an aberrant immune response against these molecules can lead to debilitating conditions such as Multiple Sclerosis (MS). In MS and its animal model, Experimental Autoimmune Encephalomyelitis (EAE), antibodies against various glycolipids have been detected. nih.gov
The use of Isoglobotetraose-BSA conjugates in autoimmune disease models allows researchers to investigate the role of specific anti-glycosphingolipid immune responses in the pathogenesis of these diseases. By immunizing animal models with these conjugates, it is possible to induce and study the production of antibodies and T-cell responses directed against isoglobotetraose.
While direct studies specifically utilizing Isoglobotetraose-BSA in autoimmune models are not extensively documented in the available literature, the broader context of glycosphingolipid research in autoimmunity provides a strong rationale for its use. For example, in EAE models, the presence of antibodies against various glycosphingolipids, such as GM1, GM3, GM4, and sulfatide, has been observed, indicating their role as autoantigens. nih.gov
The study of iGb3, the active derivative of Isoglobotetraose, has been proposed as relevant for understanding pathophysiological conditions in autoimmune diseases, as it is a candidate molecule for recognition by NKT cells which are known to have immunoregulatory functions. mdpi.com The dysregulation of NKT cell responses has been implicated in the pathogenesis of various autoimmune disorders. Therefore, Isoglobotetraose-BSA conjugates could be valuable tools to probe the mechanisms of NKT cell involvement in autoimmune diseases where glycosphingolipids are targeted.
Advanced Research Perspectives and Translational Potential of Isoglobotetraose Bsa
Theoretical Considerations for Glycoconjugate Design and Immunopotentiation
The rationale for conjugating a carbohydrate like isoglobotetraose (B594378) to a protein carrier such as BSA is rooted in fundamental principles of immunology. Carbohydrates, when isolated, typically act as T-cell-independent antigens, which elicit a weak and short-lived immune response that is predominantly IgM and lacks immunological memory. researchgate.net To overcome this, the carbohydrate hapten is covalently linked to a large, immunogenic carrier protein. researchgate.net
The resulting Isoglobotetraose-BSA conjugate transforms the nature of the immune response from T-cell independent to T-cell dependent. researchgate.net In this process, B cells that recognize the isoglobotetraose portion of the conjugate internalize the entire molecule. Inside the B cell, the BSA carrier protein is processed into peptides, which are then presented on the cell surface by Major Histocompatibility Complex class II (MHCII) molecules. asm.org These peptide-MHCII complexes can be recognized by helper T-cells. This T-cell help is crucial for driving B cell proliferation, differentiation into antibody-secreting plasma cells, and the generation of memory B cells, which are vital for long-term immunity. researchgate.net
Several variables in the design of the glycoconjugate can influence its immunogenicity. asm.org Key factors include the choice of carrier protein, the size of the carbohydrate, the chemical method used for conjugation, and the density of the carbohydrate on the protein surface. asm.orgfrontiersin.org The design of Isoglobotetraose-BSA leverages BSA as an efficient and suitable carrier protein for facilitating the development of hapten-specific antibodies. semanticscholar.orgresearchgate.net The ultimate goal of this rational design is to create a construct that maximizes the presentation of the carbohydrate epitope to the immune system, thereby potentiating a robust and specific antibody response against isoglobotetraose. frontiersin.org
Development of Isoglobotetraose-BSA as a Research Tool and Reagent Standard
Beyond its role in immunogenicity studies, Isoglobotetraose-BSA is a critical reagent in various immunological assays. Its development as a standardized tool is essential for ensuring the reproducibility and accuracy of research findings. In this context, the conjugate serves as a well-defined antigen for the detection and quantification of antibodies specific to isoglobotetraose.
A primary application is in the development of immunoassays like the enzyme-linked immunosorbent assay (ELISA). dntb.gov.uabiorxiv.org In a typical direct or indirect ELISA, Isoglobotetraose-BSA is adsorbed to the surface of microtiter plates. nih.gov These coated plates can then be used to capture and detect anti-isoglobotetraose antibodies in biological samples, such as serum from immunized animals. This makes the conjugate an indispensable screening antigen for hybridoma technology, allowing for the identification of B-cell clones that secrete monoclonal antibodies specific for the isoglobotetraose hapten. semanticscholar.orgresearchgate.net
The stability and purity of the Isoglobotetraose-BSA conjugate are paramount for its use as a reagent standard. The synthesis of isoglobotetraose itself can be achieved with high yields through multi-enzyme processes. nih.gov Subsequent conjugation to BSA must be controlled to ensure lot-to-lot consistency. This standardization allows researchers to reliably quantify antibody titers and compare results across different experiments and laboratories, underpinning its value as a fundamental research tool.
Comparative Studies with Other Glycoconjugate Formulations
The efficacy of a glycoconjugate is not absolute and can be highly dependent on its specific composition. frontiersin.org Therefore, comparative studies are essential to optimize the design of Isoglobotetraose-based immunogens. Such studies would systematically evaluate how variations in the conjugate's structure affect the desired immune outcome.
A logical comparative study would involve exchanging the carrier protein. While BSA is a common and effective carrier, other proteins like Keyhole Limpet Hemocyanin (KLH) or Tetanus Toxoid (TT) are also frequently used. researchgate.netdntb.gov.ua Comparing the immune response generated by Isoglobotetraose-BSA with that of Isoglobotetraose-KLH could reveal differences in the magnitude or quality of the antibody response, as different carriers can engage T-cells differently.
Another important comparison involves the carbohydrate portion itself. Isoglobotetraose (GalNAcβ1->3Galα1->3Galβ1->4Glc) is a structural isomer of globotetraose (GalNAcβ1->3Galα1->4Galβ1->4Glc). nih.gov A comparative analysis of the immunogenicity of Isoglobotetraose-BSA versus Globotetraose-BSA would provide valuable insights into the immune system's ability to distinguish between closely related glycan structures. These studies are critical for defining the optimal formulation for specific applications, whether for vaccine development or the generation of highly specific diagnostic antibodies.
Integration of Isoglobotetraose-BSA Research within Systems Glycoscience
Systems glycoscience offers a holistic approach to understanding the complex roles of glycans and glycoconjugates within a biological system. Integrating research on Isoglobotetraose-BSA into this framework moves beyond studying a single antigen-antibody interaction to mapping the broader network of immune processes it influences. nih.gov This involves employing large-scale analytical techniques to obtain a comprehensive view of the immune response.
Using proteomic and metabolomic approaches, researchers can analyze the global changes in proteins and metabolites in immune cells and serum following immunization with Isoglobotetraose-BSA. nih.gov This could reveal previously unknown signaling pathways activated by the conjugate and identify biomarkers associated with a protective immune response.
Furthermore, glycomics tools can be used to characterize the specificities of the antibodies induced by Isoglobotetraose-BSA. This involves screening the antibody repertoire against a wide array of different glycan structures to understand its cross-reactivity profile. Such a systems-level understanding is crucial for predicting the conjugate's behavior in a complex biological environment and for advancing the rational design of next-generation glycoconjugate vaccines and therapeutics. frontiersin.org
Future Directions and Emerging Applications in Biomedical Research
The study of Isoglobotetraose-BSA opens avenues for several promising future applications, particularly in the field of oncology. Aberrant glycosylation is a universal feature of cancer cells, leading to the expression of unique tumor-associated carbohydrate antigens (TACAs) on their surface. nih.govnih.gov Many well-known TACAs are glycosphingolipids or their oligosaccharide components, such as Globo H and GM2. nih.govnih.gov Given that isoglobotetraose is an oligosaccharide moiety of human glycosphingolipids, it stands as a potential TACA. nih.gov
As such, Isoglobotetraose-BSA could be developed as a cancer vaccine candidate. The goal would be to immunize patients to elicit a high-titer antibody response against the isoglobotetraose antigen, theoretically enabling the immune system to recognize and eliminate tumor cells that display this marker. nih.gov
Furthermore, the conjugate is a key tool for developing monoclonal antibodies against isoglobotetraose. These antibodies could be used in several ways:
Diagnostics: As reagents in ELISA or immunohistochemistry assays to detect the presence of isoglobotetraose on cancer cells, serving as a biomarker for diagnosis or prognosis. nih.gov
Therapeutics: Engineered as antibody-drug conjugates or for use in chimeric antigen receptor (CAR) T-cell therapies, which direct cytotoxic agents or immune cells specifically to tumors expressing the target antigen. nih.gov
The continued exploration of Isoglobotetraose-BSA and the immune responses it generates holds significant potential for advancing the fields of cancer immunology and targeted therapy.
Interactive Data Table: Components and Related Structures
| Component/Structure | Type | Chemical Formula/Structure | Role/Significance |
| Isoglobotetraose | Oligosaccharide (Hapten) | GalNAcβ1→3Galα1→3Galβ1→4Glc | The specific carbohydrate antigen; target of the immune response. |
| Bovine Serum Albumin (BSA) | Protein (Carrier) | ~66.5 kDa protein | Provides T-cell epitopes to make the hapten immunogenic. |
| Globotetraose | Oligosaccharide (Isomer) | GalNAcβ1→3Galα1→4Galβ1→4Glc | A structural isomer of isoglobotetraose used for comparative studies. |
| Keyhole Limpet Hemocyanin (KLH) | Protein (Carrier) | High molecular weight protein | An alternative carrier protein for comparative immunogenicity studies. |
| Globo H | Oligosaccharide (TACA) | Fucα1→2Galβ1→3GalNAcβ1→3Galα1→4Galβ1→4Glc | A well-known tumor-associated antigen in the same structural family. |
Q & A
Q. How can contradictory data on the role of isoglobotetraose-BSA in Toll-like receptor (TLR) activation be resolved?
- Methodological Answer: Discrepancies may arise from batch-to-batch glycan heterogeneity. Implement orthogonal characterization (e.g., HPAEC-PAD for glycan purity) and use TLR knockout models to isolate signaling pathways. Dose-response curves with standardized endotoxin-free conjugates are critical .
Q. What experimental designs address the low reproducibility of isoglobotetraose-BSA binding assays in glycan microarray studies?
- Methodological Answer: Optimize surface immobilization using piezoelectric printing to ensure uniform glycan density. Include intra-array replicates and reference glycans (e.g., α-Gal) for normalization. Statistical validation via ANOVA with post-hoc corrections reduces false positives .
Q. How do researchers differentiate between lectin-mediated and antibody-mediated responses to isoglobotetraose-BSA in functional assays?
- Methodological Answer: Pre-treat sera with competitive inhibitors (e.g., free isoglobotetraose for lectins) or use Fc receptor-blocking antibodies. Surface plasmon resonance (SPR) with immobilized Fc regions can isolate lectin binding .
Q. What computational tools are suitable for modeling the spatial orientation of isoglobotetraose on BSA to predict immunogenic epitopes?
- Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict glycan accessibility. Validate with cryo-EM or small-angle X-ray scattering (SAXS) to compare theoretical vs. empirical conformations .
Data Analysis and Interpretation
Q. How should researchers handle batch variability in isoglobotetraose-BSA conjugation efficiency when pooling data across studies?
- Methodological Answer: Apply multivariate regression to account for glycan/protein ratios and storage conditions. Use meta-analysis frameworks (e.g., PRISMA guidelines) to weight studies by methodological rigor .
Q. What statistical approaches are recommended for analyzing time-dependent degradation of isoglobotetraose-BSA in longitudinal stability studies?
- Methodological Answer: Use accelerated stability models (Arrhenius equation) with HPLC-measured degradation rates. Cox proportional hazards regression identifies predictors (e.g., temperature, pH) of conjugate instability .
Q. How can machine learning improve the identification of isoglobotetraose-BSA interactions in high-throughput screening datasets?
- Methodological Answer: Train supervised models (e.g., random forests) on labeled SPR or glycan array data. Feature selection should prioritize glycan density, BSA surface charge, and binding kinetics .
Hypothesis-Driven Research
Q. What evidence supports the hypothesis that isoglobotetraose-BSA conjugates mimic native glycosphingolipid presentation in cancer immunotherapy?
Q. How can researchers test whether isoglobotetraose-BSA induces tolerance or immunity in autoimmune disease models?
- Methodological Answer: Use transgenic mice expressing human CD1d to assess iNKT cell anergy. Measure IL-4/IFN-γ ratios in splenocytes and track disease progression via histopathology .
Resource and Validation Guidelines
- Data Tables : Include MALDI-TOF conjugation ratios, glycan purity metrics (HPAEC-PAD), and SPR binding kinetics in supplementary materials.
- Reproducibility : Adhere to MIRAGE guidelines for glycan analysis and MIAME standards for microarray data .
- Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for experimental design and reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
